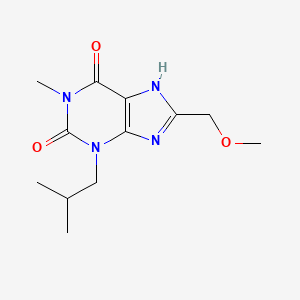

8-Methoxymethyl-3-isobutyl-1-methylxanthine

Description

inhibitor of phosphodiesterase I

Properties

IUPAC Name |

8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLBCGUCPBXKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228679 | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78033-08-6 | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-MeOMe-IBMX: A Technical Guide for the Selective Inhibition of Phosphodiesterase 1 (PDE1)

This guide provides an in-depth technical overview of 8-methoxymethyl-3-isobutyl-1-methylxanthine (8-MeOMe-IBMX), a selective inhibitor of phosphodiesterase 1 (PDE1). Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, provides validated experimental protocols, and explores its applications in contemporary research. Our focus is on delivering not just procedural steps, but also the scientific rationale that underpins these methodologies, ensuring both technical accuracy and practical utility.

Section 1: The Significance of Phosphodiesterase 1 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling cascades. They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby controlling the spatial and temporal dynamics of cellular responses. The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.

The PDE1 family consists of three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities. This differential expression makes PDE1 an attractive therapeutic target for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Selective inhibition of PDE1 can elevate cAMP and cGMP levels in a targeted manner, offering a nuanced approach to modulating cellular function.

Section 2: 8-MeOMe-IBMX - A Profile of a Selective PDE1 Inhibitor

8-MeOMe-IBMX is a xanthine derivative and a potent inhibitor of PDE1. It is structurally related to the non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX), but with modifications that confer greater selectivity for the PDE1 family.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |

| Synonyms | 8-MM-IBMX, MMPX |

| Molecular Formula | C₁₂H₁₈N₄O₃ |

| Molecular Weight | 266.30 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO and ethanol |

Selectivity Profile

The utility of 8-MeOMe-IBMX as a research tool lies in its selectivity for PDE1 over other PDE families. This selectivity allows for more precise dissection of the role of PDE1 in cellular processes, minimizing the confounding effects of inhibiting other PDEs.

| PDE Family | IC₅₀ (µM) |

| PDE1 | 5 |

| PDE2 | >400 |

| PDE3 | >400 |

| PDE4 | 37 |

| PDE5 | 2 |

Data compiled from supplier datasheets and peer-reviewed literature.[1]

Section 3: Mechanism of Action

The primary mechanism of action of 8-MeOMe-IBMX is the competitive inhibition of the catalytic site of PDE1. By preventing the hydrolysis of cAMP and cGMP, 8-MeOMe-IBMX leads to an accumulation of these cyclic nucleotides within the cell. This, in turn, activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to a cascade of phosphorylation events that modulate cellular function.

Section 4: Experimental Protocols

The following protocols are provided as a guide for the use of 8-MeOMe-IBMX in common experimental paradigms. It is essential to optimize these protocols for specific cell types, tissues, and experimental conditions.

In Vitro PDE1 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 8-MeOMe-IBMX on purified PDE1 enzyme.

Materials:

-

Purified recombinant PDE1 enzyme

-

8-MeOMe-IBMX

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Calmodulin

-

CaCl₂

-

³H-cAMP or ³H-cGMP (substrate)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 8-MeOMe-IBMX in DMSO.

-

Prepare serial dilutions of 8-MeOMe-IBMX in assay buffer.

-

Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl₂.

-

-

Enzyme Reaction:

-

In a microplate, add the reaction mixture, purified PDE1 enzyme, and varying concentrations of 8-MeOMe-IBMX or vehicle (DMSO).

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding ³H-cAMP or ³H-cGMP.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

-

Termination and Detection:

-

Stop the reaction by boiling for 1 minute.

-

Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.

-

Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE1 inhibition for each concentration of 8-MeOMe-IBMX.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Self-Validation:

-

Positive Control: Use a known, non-selective PDE inhibitor like IBMX.

-

Negative Control: Use the vehicle (DMSO) alone.

-

Enzyme-less Control: Omit the PDE1 enzyme to determine background signal.

Ex Vivo Vascular Reactivity Assay

This protocol details the assessment of the vasodilatory effects of 8-MeOMe-IBMX on isolated arterial segments.

Materials:

-

Isolated arterial segments (e.g., rodent aorta or mesenteric artery)

-

Wire myograph system

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂)

-

Vasoconstrictor (e.g., phenylephrine, U46619)

-

8-MeOMe-IBMX

Procedure:

-

Tissue Preparation:

-

Dissect and clean arterial segments in cold Krebs-Henseleit solution.

-

Mount the segments on a wire myograph.

-

-

Equilibration and Viability Check:

-

Equilibrate the tissues under optimal tension for 60 minutes, with solution changes every 15 minutes.

-

Assess tissue viability by contracting with a high-potassium solution.

-

-

Vasodilation Protocol:

-

Pre-contract the arterial segments with a vasoconstrictor to a submaximal level (e.g., 50-80% of maximum).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of 8-MeOMe-IBMX.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction tone.

-

Plot the percentage of relaxation against the logarithm of the 8-MeOMe-IBMX concentration to determine the EC₅₀ value.

-

Self-Validation:

-

Positive Control: Use a known vasodilator (e.g., sodium nitroprusside).

-

Time Control: Run a parallel experiment with vehicle addition to account for any spontaneous changes in vessel tone.

-

Endothelium Integrity: Assess endothelium-dependent relaxation with acetylcholine to determine the role of the endothelium in the observed response.

In Vivo Model of Pulmonary Hypertension

This protocol is based on a rabbit model of pulmonary hypertension and is intended to evaluate the therapeutic potential of 8-MeOMe-IBMX.[1]

Materials:

-

Rabbits

-

Anesthesia

-

TP receptor agonist (e.g., U-46619) to induce pulmonary hypertension

-

Iloprost (a prostacyclin analogue)

-

8-MeOMe-IBMX (200 µg/kg)[1]

-

Hemodynamic monitoring equipment

Procedure:

-

Animal Preparation:

-

Anesthetize the rabbits and insert catheters for drug administration and hemodynamic monitoring (pulmonary artery pressure, systemic arterial pressure).

-

-

Induction of Pulmonary Hypertension:

-

Infuse the TP receptor agonist to induce a stable increase in pulmonary artery pressure.

-

-

Treatment:

-

Administer iloprost to induce vasodilation.

-

In a separate group of animals, co-administer 8-MeOMe-IBMX with iloprost.

-

-

Hemodynamic Monitoring:

-

Continuously record pulmonary artery pressure and vascular resistance throughout the experiment.

-

-

Data Analysis:

-

Compare the changes in pulmonary artery pressure and vascular resistance between the iloprost-only and the iloprost + 8-MeOMe-IBMX groups.

-

Self-Validation:

-

Control Group: Administer vehicle instead of 8-MeOMe-IBMX.

-

Baseline Measurements: Obtain stable baseline hemodynamic measurements before inducing pulmonary hypertension.

-

Histological Analysis: At the end of the experiment, tissues can be collected for histological analysis of vascular remodeling.

Section 5: Applications in Research

The selective PDE1 inhibitory activity of 8-MeOMe-IBMX makes it a valuable tool in several research areas:

-

Cardiovascular Research: Investigating the role of PDE1 in vascular tone, cardiac contractility, and pathological remodeling in conditions like heart failure and pulmonary hypertension.[2]

-

Neuroscience: Exploring the involvement of PDE1 in neuronal signaling, synaptic plasticity, and neuroinflammation, with potential implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Olfactory Research: 8-MeOMe-IBMX has been shown to enhance forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons, suggesting a role for PDE1 in olfactory signal transduction.[1]

Section 6: Conclusion

8-MeOMe-IBMX is a potent and selective inhibitor of PDE1 that serves as an invaluable tool for elucidating the physiological and pathophysiological roles of this enzyme family. Its ability to modulate cAMP and cGMP signaling pathways in a targeted manner offers significant potential for both basic research and the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the effective use of 8-MeOMe-IBMX in a variety of research settings. As with any pharmacological tool, careful experimental design, including appropriate controls and validation steps, is crucial for obtaining reliable and interpretable data.

References

-

Reddy, R. S., et al. (2021). Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities. Pharmacological Research, 172, 105828. Retrieved from [Link]

-

Schermuly, R. T., et al. (2011). Mechanisms of disease: pulmonary arterial hypertension. Nature Reviews Cardiology, 8(8), 443–455. Retrieved from [Link]

-

Fawcett, L., et al. (2000). Molecular cloning and characterization of a distinct human phosphodiesterase gene family: PDE11A. Proceedings of the National Academy of Sciences, 97(7), 3702-3707. Retrieved from [Link]

- Jeon, Y. H., et al. (2005). A novel class of specific phosphodiesterase-4 inhibitors. Part 1: Synthesis, SAR, and biological activity of 4-(3-(substituted-aryloxy)-4-methoxyphenyl)-2-pyrrolidones. Journal of medicinal chemistry, 48(25), 8034-8043.

-

Soderling, S. H., et al. (1998). Identification and characterization of a novel family of cyclic nucleotide phosphodiesterases. Journal of Biological Chemistry, 273(25), 15553-15558. Retrieved from [Link]

-

Rybalkin, S. D., et al. (2012). Enzyme assays for cGMP hydrolyzing phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 896, 151–161. Retrieved from [Link]

-

Lee, M. Y., et al. (2015). Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. PLoS One, 10(11), e0142343. Retrieved from [Link]

Sources

Technical Guide: 8-Methoxymethyl-IBMX (8-MM-IBMX) in Smooth Muscle Relaxation

Executive Summary: The "Coincidence Detector" of Signal Transduction

8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX), also known as MMPX, is a critical pharmacological tool distinguished by its selectivity profile within the phosphodiesterase (PDE) superfamily. Unlike its parent compound IBMX, which acts as a broad-spectrum "sledgehammer" across PDE1–5, 8-MM-IBMX functions as a potent, selective inhibitor of PDE1 (Ca²⁺/Calmodulin-dependent PDE) , with secondary activity against PDE5.

In smooth muscle physiology, 8-MM-IBMX is unique because it targets the calcium-signaling feedback loop . PDE1 is the only PDE isozyme activated by intracellular calcium (

Pharmacological Profile & Mechanism of Action

Selectivity Spectrum

To use 8-MM-IBMX effectively, one must understand its inhibitory constants (

Table 1: Inhibitory Profile of 8-MM-IBMX vs. IBMX

| Target Isozyme | 8-MM-IBMX | IBMX | Physiological Relevance in Smooth Muscle |

| PDE1 (CaM-PDE) | ~4 - 5 | ~2 - 50 | Primary Target. Activated by contractile |

| PDE5 (cGMP-specific) | ~2 | ~30 | Secondary Target. Major regulator of NO/cGMP tone. |

| PDE2 (cGMP-stimulated) | ~37 | ~10 - 50 | Low affinity inhibition. |

| PDE3 (cGMP-inhibited) | > 400 | ~2 - 10 | Negligible effect at standard doses. |

| PDE4 (cAMP-specific) | > 400 | ~2 - 10 | Negligible effect at standard doses. |

Data aggregated from Cayman Chemical and Sigma-Aldrich technical datasheets [1][2].

The Mechanistic Logic: Uncoupling Excitation from Degradation

In a resting smooth muscle cell, PDE1 activity is low. Upon stimulation (e.g., by Phenylephrine or KCl),

The Paradox of Contraction: The same calcium signal that triggers contraction (via MLCK) also activates PDE1 to degrade cAMP/cGMP. This is a negative feedback loop designed to limit the duration or intensity of relaxation signals.

The 8-MM-IBMX Intervention: By inhibiting PDE1, 8-MM-IBMX "uncouples" this loop. It allows cAMP/cGMP to accumulate specifically when calcium is high, amplifying the relaxation response during active tension.

Visualization of Signaling Pathway

The following diagram illustrates the specific intervention point of 8-MM-IBMX within the smooth muscle contractile cascade.

Figure 1: 8-MM-IBMX disrupts the Ca²⁺-activated negative feedback loop, preserving cAMP/cGMP pools specifically during calcium mobilization events.

Experimental Protocol: Isometric Tension Recording

This protocol validates the functional relaxation capacity of 8-MM-IBMX in isolated vascular smooth muscle (e.g., Rat Aorta or Human Saphenous Vein).[1]

Experimental Setup

-

System: Multi-chamber Organ Bath (e.g., Radnoti or ADInstruments).

-

Buffer: Krebs-Henseleit Solution (KHS), aerated with 95%

/ 5% -

Transducers: Isometric Force Transducers.

Reagent Preparation

-

Stock Solution: Dissolve 8-MM-IBMX in 100% DMSO to create a 10 mM stock.

-

Note: Solubility in ethanol is also possible (~10 mg/mL), but DMSO is preferred for stability [3].

-

Caution: Ensure final bath DMSO concentration remains < 0.1% to avoid solvent-induced relaxation.

-

Step-by-Step Workflow

Step 1: Tissue Preparation & Equilibration

-

Dissect vessel free of connective tissue. Cut into 3-4 mm rings.

-

Mount rings on wire hooks in the organ bath.

-

Apply resting tension (e.g., 2g for aorta, 1g for smaller arteries).

-

Equilibrate for 60 minutes, washing with fresh KHS every 15 minutes.

Step 2: Viability Check (The "Wake-Up")

-

Challenge tissue with 60 mM KCl (high

depolarization). -

Observe rapid contraction.[2] If force < threshold (e.g., 0.5g), discard tissue.

-

Wash out KCl until tension returns to baseline.

Step 3: Pre-Contraction

-

Induce stable contraction using a receptor-mediated agonist.

-

Agent: Phenylephrine (PE) at

(or -

Rationale: PE activates

-adrenergic receptors, releasing

-

-

Wait for the contraction to plateau (approx. 10–15 mins).

Step 4: Cumulative Concentration-Response Curve (CCRC)

-

Add 8-MM-IBMX cumulatively to the bath without washing.

-

Dosing Schedule:

-

Allow response to plateau (5–10 mins) between each addition.

Step 5: Data Normalization

Calculate relaxation as a percentage of the steady-state PE-induced contraction:

Workflow Visualization

Figure 2: Isometric tension recording workflow for assessing 8-MM-IBMX induced relaxation.

Critical Considerations for Drug Development

Distinguishing PDE1 vs. PDE5 Effects

Since 8-MM-IBMX inhibits both PDE1 (

Validation Strategy: To claim a PDE1-specific effect, you must perform a control experiment using a highly selective PDE5 inhibitor (e.g., Sildenafil or Tadalafil).

-

Run the curve with Sildenafil (100 nM) to maximally inhibit PDE5.

-

Any additional relaxation observed upon adding 8-MM-IBMX on top of Sildenafil can be attributed to PDE1 inhibition.

The Role of Endothelium

8-MM-IBMX induces relaxation in endothelium-denuded vessels (EC50 = 31 µM in human saphenous vein) [1].[1] This confirms its direct action on smooth muscle cells. However, in intact vessels, the effect may be synergistic with endothelium-derived NO, which stimulates soluble guanylyl cyclase (sGC) to produce cGMP—a substrate for both PDE1 and PDE5.

References

-

Ahn, H. S., et al. (1989).[5] "Effects of selective inhibitors on cyclic nucleotide phosphodiesterases of rabbit aorta." Biochemical Pharmacology, 38(19), 3331-3339.[5]

Sources

Methodological & Application

Application Note: 8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX)

Protocol Series: Selective PDE1 Inhibition & Calcium-Cyclic Nucleotide Cross-Talk Analysis

Abstract & Strategic Utility

8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX) is a potent, cell-permeable xanthine derivative engineered for the selective inhibition of Phosphodiesterase 1 (PDE1) , the calcium/calmodulin-stimulated phosphodiesterase. Unlike its parent compound IBMX—which broadly inhibits most PDE families (PDE1–5, 7, 11) indiscriminately—8-MM-IBMX exhibits a distinct selectivity profile, with an IC50 of approximately 4–5 µM for PDE1 .

This compound is the reagent of choice for researchers investigating the convergence of calcium (Ca²⁺) and cyclic nucleotide (cAMP/cGMP) signaling pathways. By selectively blocking PDE1, 8-MM-IBMX prevents the Ca²⁺-dependent degradation of cAMP/cGMP, allowing scientists to isolate the specific contribution of PDE1 isozymes (PDE1A, 1B, 1C) in neuronal plasticity, smooth muscle contraction, and metabolic regulation.

Chemical Control & Handling

Strict adherence to solubility limits is required to prevent micro-precipitation in aqueous buffers, which causes experimental variability.

| Property | Specification |

| CAS Number | 78033-08-6 |

| Molecular Weight | 266.3 g/mol |

| Primary Target | PDE1 (Ca²⁺/CaM-dependent PDE) |

| Potency (IC50) | ~4 µM (PDE1); significantly higher for PDE2/3/4 |

| Solubility (DMSO) | ~12–16 mg/mL (approx. 45–60 mM) |

| Solubility (Ethanol) | ~2–10 mg/mL (lower stability than DMSO) |

| Solubility (Water) | Insoluble (Do not dissolve directly in media) |

| Storage (Solid) | -20°C (Desiccated) |

| Storage (Solution) | -20°C (Stable for 3 months in anhydrous DMSO) |

Mechanism of Action: The Ca²⁺/cAMP Signal Integration

PDE1 is unique among phosphodiesterases because its catalytic activity is triggered by the binding of Calcium-Calmodulin (Ca²⁺/CaM) .[1] In high calcium states (e.g., neuronal firing or muscle contraction), PDE1 becomes active and rapidly degrades cAMP and cGMP, effectively acting as a "brake" on cyclic nucleotide signaling.

8-MM-IBMX functions as a competitive antagonist at the catalytic site, preventing this degradation even in the presence of elevated intracellular calcium.

Figure 1: Mechanism of 8-MM-IBMX. The compound blocks the Ca²⁺/CaM-activated hydrolysis of cyclic nucleotides, preserving downstream signaling.

Experimental Protocols

Protocol A: Preparation of Precision Stock Solutions

Objective: Create a stable, precipitation-free stock for cell culture or enzymatic assays. Critical Note: Moisture in DMSO drastically reduces solubility and stability. Use anhydrous DMSO.[2]

-

Calculate Mass: For a 50 mM stock, weigh 13.3 mg of 8-MM-IBMX powder.

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, warm to 37°C for 2–5 minutes and sonicate briefly.

-

Aliquoting: Dispense into 20–50 µL aliquots in amber microcentrifuge tubes (light sensitive).

-

Storage: Store at -20°C. Do not subject to more than 3 freeze-thaw cycles.

Protocol B: In Vitro PDE1 Inhibition Assay (Cell-Free)

Objective: Verify PDE1 inhibition potency or screen for selectivity against other PDEs.

Reagents:

-

Purified PDE1 enzyme (e.g., from bovine brain or recombinant).

-

Substrate: [³H]-cAMP or [³H]-cGMP (approx. 1 µM).

-

Activator: Calcium (10 µM) + Calmodulin (10 units/mL).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

Workflow:

-

Enzyme Activation: Pre-incubate PDE1 enzyme in Buffer + Ca²⁺ + Calmodulin for 10 minutes at 30°C to activate the catalytic domain.

-

Inhibitor Addition: Add 8-MM-IBMX at varying concentrations (range: 0.1 µM to 100 µM).

-

Control: DMSO vehicle only (final concentration <1%).

-

-

Reaction Start: Add [³H]-cAMP substrate. Incubate for 10–20 minutes at 30°C.

-

Reaction Stop: Terminate by boiling (1 min) or adding snake venom nucleotidase (for two-step scintillation assays).

-

Analysis: Measure liberated [³H]-adenosine/guanosine.

-

Calculation: Plot % Inhibition vs. Log[Concentration].

-

Validation: IC50 should be 4–5 µM . If IC50 > 20 µM, check enzyme activation (CaM quality).

-

Protocol C: Live Cell cAMP Modulation (Neuronal/Smooth Muscle)

Objective: Assess the functional impact of PDE1 inhibition on cellular signaling.

1. Cell Preparation:

-

Culture cells (e.g., SH-SY5Y, primary cortical neurons, or VSMCs) to 80% confluence in 24-well plates.

-

Serum-starve cells for 2–4 hours prior to assay to reduce basal signaling noise.

2. Pre-Treatment (Inhibitor Loading):

-

Prepare working solution: Dilute 50 mM DMSO stock into warm Krebs-Ringer buffer or serum-free media.

-

Target Concentration: 20–50 µM (5x–10x IC50 is standard for cell penetration).

-

Note: Ensure final DMSO is < 0.1%.[3]

-

Incubate cells for 20–30 minutes at 37°C.

3. Stimulation (The "Trigger"):

-

To observe PDE1 activity, intracellular Ca²⁺ must be elevated.

-

Add a calcium ionophore (e.g., A23187 , 1 µM) or a receptor agonist (e.g., Carbachol , 100 µM; Glutamate , 50 µM).

-

Simultaneous Control: To measure cAMP accumulation, add a sub-maximal dose of Forskolin (1 µM) to stimulate production.

4. Incubation & Lysis:

-

Incubate for 10–15 minutes .

-

Aspirate media rapidly.

-

Add 200 µL of 0.1 M HCl (to stop PDE activity and lyse cells). Incubate 10 mins at RT.

5. Detection:

-

Centrifuge lysate at >600 x g to clear debris.

-

Quantify cAMP/cGMP using a competitive ELISA or FRET-based biosensor assay.

Data Analysis & Interpretation

| Observation | Interpretation |

| No effect on basal cAMP | Normal. PDE1 has low basal activity at resting Ca²⁺ levels. |

| Effect only with Ca²⁺ agonist | Success. Confirms the inhibitor is targeting the Ca²⁺-activated PDE1 population. |

| High toxicity | Check DMSO concentration.[3] Ensure 8-MM-IBMX did not precipitate (crystals lyse cells). |

| Inhibition of PDE4/PDE5 | Overdosing. At >100 µM, 8-MM-IBMX loses selectivity and mimics IBMX. |

Selectivity Window:

-

PDE1: IC50 ~4 µM

-

PDE5: IC50 ~30 µM

-

PDE3/4: IC50 >50 µM

-

Guidance: Maintain experimental concentrations below 50 µM to preserve selectivity for PDE1 over PDE5.

References

-

Ahn, H. S., et al. (1989). "Effects of selective inhibitors on cyclic nucleotide phosphodiesterases of rabbit aorta." Biochemical Pharmacology, 38(19), 3331–3339.

-

Ahn, H. S., et al. (1997). "Potent tetracyclic guanine inhibitors of PDE1 and PDE5." Journal of Cardiovascular Pharmacology, 30, 798.

-

Kakkar, R., et al. (1999). "Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)." Cellular and Molecular Life Sciences, 55, 1164–1186.

-

Sigma-Aldrich Product Datasheet. "8-Methoxymethyl-3-isobutyl-1-methylxanthine."[4]

Sources

- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols: Utilizing 8-MeOMe-IBMX to Investigate Phosphodiesterase 1 Signaling in Adipocyte Function

Introduction: Beyond a Simple Switch - Deconvoluting Adipocyte Signaling with Selective PDE Inhibition

The differentiation of preadipocytes into mature, lipid-laden adipocytes is a cornerstone of metabolic research, with profound implications for our understanding of obesity, diabetes, and related disorders. For decades, the non-selective phosphodiesterase (PDE) inhibitor 3-isobutyl-1-methylxanthine (IBMX) has been a staple in adipogenic differentiation cocktails. Its mechanism of action relies on a broad elevation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that initiates the transcriptional cascade leading to the adipocyte phenotype.[1][2] However, the very non-selectivity of IBMX, while effective for inducing differentiation, masks the nuanced roles of the 11 distinct PDE families that fine-tune cyclic nucleotide signaling within the cell.

This application note shifts the focus from broad-spectrum induction to precise investigation. We will explore the use of 8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MeOMe-IBMX) , a selective inhibitor of Phosphodiesterase 1 (PDE1), as a tool to dissect specific signaling pathways in mature adipocytes.[3] Contrary to the pro-adipogenic effects of broad PDE inhibition, selective inhibition of certain PDE isoforms has been shown to have distinct, and sometimes opposing, effects on adipocyte function. Understanding the roles of individual PDE families is paramount for the development of targeted therapeutics for metabolic diseases.

Here, we provide the scientific rationale for employing a selective PDE1 inhibitor and a detailed protocol for its application in studying a key adipocyte function: lipolysis .

The Scientific Rationale: Why Target PDE1 in Adipocytes?

The phosphodiesterase superfamily comprises a diverse group of enzymes that hydrolyze cAMP and/or cyclic guanosine monophosphate (cGMP), thereby regulating the spatiotemporal dynamics of cyclic nucleotide signaling. In adipocytes, the key players in promoting differentiation are believed to be PDE3B and PDE4.[4][5] Inhibition of these isoforms leads to the sustained elevation of cAMP required to activate Protein Kinase A (PKA) and downstream transcription factors like CCAAT/enhancer-binding protein beta (C/EBPβ) and peroxisome proliferator-activated receptor gamma (PPARγ), the master regulator of adipogenesis.

The role of PDE1 in adipocytes is less defined and appears to be distinct from that of PDE3 and PDE4. In fact, studies using the PDE1 inhibitor vinpocetine have demonstrated an inhibitory effect on adipogenesis.[6] This suggests that PDE1 may not be a primary target for inducing differentiation but could play a crucial role in regulating other metabolic processes in mature adipocytes. One such process is lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. Lipolysis is tightly controlled by hormonal signals, with catecholamines stimulating and insulin inhibiting the process, largely through the modulation of cAMP levels.

By selectively inhibiting PDE1 with 8-MeOMe-IBMX, researchers can investigate its specific contribution to the regulation of cAMP and/or cGMP pools that govern lipolysis and other mature adipocyte functions, without the confounding global effects of a non-selective inhibitor like IBMX.

Signaling Pathways in Adipocyte Regulation

Caption: Distinct roles of PDE isoforms in adipocyte signaling.

Protocol 1: Differentiation of Preadipocytes into Mature Adipocytes

To study the effects of 8-MeOMe-IBMX on mature adipocyte function, it is first necessary to differentiate a suitable preadipocyte cell line, such as 3T3-L1 cells, into mature adipocytes. The following is a standard and widely used protocol for this purpose.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution (100x)

-

Insulin solution (10 mg/mL)

-

Dexamethasone (1 mM stock in ethanol)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture plates (6-well or 12-well)

Media Preparation:

| Medium Name | Composition |

| Growth Medium | DMEM, 10% BCS, 1x Penicillin-Streptomycin |

| Differentiation Medium I (MDI) | DMEM, 10% FBS, 1x Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, 10 µg/mL Insulin |

| Differentiation Medium II | DMEM, 10% FBS, 1x Penicillin-Streptomycin, 10 µg/mL Insulin |

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium at a density that allows them to reach confluence within 2-3 days.

-

Contact Inhibition: Once the cells reach 100% confluence (Day 0), allow them to remain in culture for an additional 48 hours to ensure growth arrest.

-

Initiation of Differentiation (Day 2): Aspirate the Growth Medium and replace it with Differentiation Medium I (MDI).

-

Maintenance of Differentiation (Day 4): After 48 hours, aspirate the MDI medium and replace it with Differentiation Medium II.

-

Maturation (Day 6 onwards): Replace the medium with fresh Differentiation Medium II every 48 hours.

-

Mature Adipocytes: By Day 8-12, the cells should be well-differentiated, exhibiting a rounded morphology and containing visible lipid droplets. They are now ready for use in downstream applications.

Protocol 2: Investigating the Effect of 8-MeOMe-IBMX on Lipolysis

This protocol outlines the steps to measure the effect of the selective PDE1 inhibitor, 8-MeOMe-IBMX, on both basal and stimulated lipolysis in mature adipocytes.

Materials:

-

Mature adipocytes (from Protocol 1)

-

Krebs-Ringer Bicarbonate buffer with HEPES (KRBH) supplemented with 2% fatty acid-free Bovine Serum Albumin (BSA)

-

Isoproterenol (a non-selective β-adrenergic agonist)

-

8-MeOMe-IBMX (stock solution in DMSO)

-

Glycerol Assay Kit

-

96-well microplates

Experimental Workflow:

Caption: Workflow for assessing the effect of 8-MeOMe-IBMX on lipolysis.

Procedure:

-

Preparation of Mature Adipocytes: Use mature adipocytes (Day 8-12 of differentiation) in 12-well or 24-well plates.

-

Wash: Gently wash the cells twice with warm PBS to remove any residual medium.

-

Pre-incubation: Add KRBH buffer containing either vehicle (DMSO) or the desired concentration of 8-MeOMe-IBMX to the wells. A concentration range of 1-50 µM can be a starting point for optimization.[3] Incubate for 30-60 minutes at 37°C.

-

Stimulation: To measure stimulated lipolysis, add isoproterenol to the appropriate wells to a final concentration of 10 µM. For basal lipolysis, add an equivalent volume of KRBH buffer.

-

Incubation: Incubate the plates at 37°C for 1-2 hours.

-

Sample Collection: Carefully collect the supernatant from each well into a fresh 96-well plate for glycerol measurement.

-

Glycerol Assay: Measure the glycerol content in the collected supernatants using a commercially available glycerol assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the glycerol concentration to the total protein content of the cells in each well. Compare the rates of basal and stimulated lipolysis in the presence and absence of 8-MeOMe-IBMX.

Expected Outcomes and Data Interpretation

Based on existing literature, selective inhibition of PDE1 with compounds like 8-MeOMe-IBMX may have a suppressive effect on lipolysis in certain adipocyte models.[7] This would manifest as a decrease in both basal and isoproterenol-stimulated glycerol release compared to vehicle-treated cells.

Table of Expected Effects of Various PDE Inhibitors on Adipocyte Functions:

| PDE Inhibitor | Selectivity | Expected Effect on Adipogenesis | Expected Effect on Lipolysis |

| IBMX | Non-selective | Strongly Promotes | Promotes |

| 8-MeOMe-IBMX | PDE1 Selective | Likely Inhibitory or No Effect | Potentially Inhibitory |

| Cilostamide | PDE3 Selective | Promotes | Promotes |

| Rolipram | PDE4 Selective | Promotes | Promotes |

A result showing that 8-MeOMe-IBMX inhibits lipolysis would suggest that PDE1 plays a role in maintaining the cAMP pool that is necessary for PKA-mediated phosphorylation and activation of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade. Further experiments could then be designed to measure cAMP levels directly and assess the phosphorylation status of HSL and other PKA targets in the presence of 8-MeOMe-IBMX.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Lipolysis Signal | Poor differentiation of adipocytes. | Confirm differentiation using Oil Red O staining. Optimize differentiation protocol if necessary. |

| Insufficient stimulation with isoproterenol. | Ensure fresh isoproterenol solution is used. Optimize concentration and incubation time. | |

| High Variability Between Replicates | Inconsistent cell numbers per well. | Ensure even cell seeding and check for cell detachment during washes. |

| Pipetting errors during sample collection or assay. | Use calibrated pipettes and be careful to avoid aspirating cells. | |

| No Effect of 8-MeOMe-IBMX | Incorrect concentration. | Perform a dose-response experiment to determine the optimal concentration. |

| Low expression of PDE1 in the cell model. | Verify PDE1 expression using RT-qPCR or Western blotting. | |

| 8-MeOMe-IBMX is not stable in the assay conditions. | Prepare fresh solutions for each experiment. |

Conclusion

The transition from non-selective to selective pharmacological tools represents a significant advancement in our ability to understand complex biological processes. 8-MeOMe-IBMX serves as a prime example of such a tool, enabling researchers to move beyond simply inducing adipogenesis and begin to unravel the intricate regulatory network of phosphodiesterases in mature adipocytes. By employing the protocols outlined in this application note, scientists can precisely investigate the role of PDE1 in adipocyte function, paving the way for a more nuanced understanding of metabolic regulation and the identification of novel therapeutic targets.

References

-

A simplified and defined serum-free medium for cultivating fat across species - PMC. [Link]

-

Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC. [Link]

-

Frontiers in Physiology. Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase. [Link]

-

ResearchGate. Prolonged treatment with IBMX improves the efficiency of differentiating 3T3-L1 cells into adipocytes | Request PDF. [Link]

-

Current Methods of Adipogenic Differentiation of Mesenchymal Stem Cells - PMC - NIH. [Link]

-

Tseng Lab. Protocols for generation of immortalized human brown and white preadipocyte cell lines. [Link]

-

A PDE1 inhibitor reduces adipogenesis in mice via regulation of lipolysis and adipogenic cell signaling - PMC - NIH. [Link]

-

Patsnap Synapse. What are the therapeutic applications for PDE1 inhibitors?. [Link]

-

Effects of a Phosphodiesterase inhibitor on the Browning of Adipose Tissue in Mice - MDPI. [Link]

-

Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PubMed Central. [Link]

-

Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 - PubMed. [Link]

-

The role of cyclic nucleotide phosphodiesterases in the regulation of adipocyte lipolysis - PubMed. [Link]

-

The role of cyclic nucleotide phosphodiesterases in the regulation of adipocyte lipolysis - PubMed. [Link]

-

The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review - PubMed Central. [Link]

-

Down-regulation of cyclic-nucleotide phosphodiesterase 3B in 3T3-L1 adipocytes induced by tumour necrosis factor alpha and cAMP - PMC - NIH. [Link]

-

APE1/Ref-1 Inhibits Adipogenic Transcription Factors during Adipocyte Differentiation in 3T3-L1 Cells - MDPI. [Link]

-

Alterations in regulation of energy homeostasis in cyclic nucleotide phosphodiesterase 3B–null mice - JCI. [Link]

-

Exposure to p,p′-DDE enhances differentiation of 3T3-L1 preadipocytes in a model of sub-optimal differentiation - NIH. [Link]

-

Expression, Structure/function, Regulation, and Roles of PDE3 Isoforms - Grantome. [Link]

-

Studies on the regulation of phosphodiesterase in human adipose tissue in vitro - PubMed. [Link]

-

Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes - PMC - PubMed Central. [Link]

-

Mechanisms regulating adipocyte lipolysis - PubMed. [Link]

-

cGMP and cAMP differentially regulate differentiation and function of brown adipocytes. [Link]

-

Signaling mechanisms regulating lipolysis - PubMed. [Link]

-

Mir-152 Regulates 3T3-L1 Preadipocyte Proliferation and Differentiation - MDPI. [Link]

-

Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac - PubMed Central. [Link]

-

Altered expression of PDE1 and PDE4 cyclic nucleotide phosphodiesterase isoforms in 7-oxo-prostacyclin-preconditioned rat heart - PubMed. [Link]

-

Increased energy expenditure and protection from diet-induced obesity in mice lacking the cGMP-specific phosphodiesterase, PDE9 | bioRxiv. [Link]

-

Adipocyte lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC - NIH. [Link]

-

Phosphodiesterase 5 Inhibitor Improves Insulin Sensitivity by Regulating Adipose Tissue Macrophage Polarization in Diet-Induced Obese Mice - Diabetes & Metabolism Journal. [Link]

-

Effects of chronic cAMP and cGMP treatment on brown fat cell... - ResearchGate. [Link]

-

Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells - PMC - NIH. [Link]

Sources

- 1. Down-regulation of cyclic-nucleotide phosphodiesterase 3B in 3T3-L1 adipocytes induced by tumour necrosis factor alpha and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APE1/Ref-1 Inhibits Adipogenic Transcription Factors during Adipocyte Differentiation in 3T3-L1 Cells [mdpi.com]

- 3. JCI - Alterations in regulation of energy homeostasis in cyclic nucleotide phosphodiesterase 3B–null mice [jci.org]

- 4. Adipocyte lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP and cAMP differentially regulate differentiation and function of brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-MM-IBMX for Selective PDE1 Inhibition

Welcome to the technical support center for the optimization of 8-methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX) concentration for selective phosphodiesterase 1 (PDE1) inhibition. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to confidently design and execute experiments with scientific rigor.

Understanding 8-MM-IBMX and PDE1 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP, and its activity is calcium/calmodulin-dependent. Selective inhibition of PDE1 is of significant interest for therapeutic development in various areas, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.

8-MM-IBMX is a derivative of the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX). The addition of the 8-methoxymethyl group confers increased selectivity for PDE1 over other PDE isoforms.[1] However, achieving true selectivity in a cellular context requires careful optimization of the inhibitor concentration to minimize off-target effects.

Signaling Pathway of PDE1

Caption: PDE1 signaling pathway and inhibition by 8-MM-IBMX.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 8-MM-IBMX over the more common non-selective inhibitor, IBMX?

A1: The primary advantage of 8-MM-IBMX is its enhanced selectivity for the PDE1 isoform. While IBMX is a broad-spectrum PDE inhibitor with activity against multiple PDE families, 8-MM-IBMX has been shown to be significantly more potent against PDE1 compared to many other isoforms.[1] This selectivity is crucial for dissecting the specific role of PDE1 in cellular signaling pathways without the confounding effects of inhibiting other PDEs. For instance, non-selective inhibition by IBMX can lead to widespread changes in both cAMP and cGMP levels, making it difficult to attribute observed effects to a single PDE family.[2]

Q2: What is a good starting concentration for 8-MM-IBMX in a cell-based assay?

A2: A good starting point for a cell-based assay is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM.[3] Based on its reported IC50 values, a significant effect on PDE1 activity is expected within this range. The optimal concentration will ultimately depend on the specific cell type, the expression level of PDE1, and the experimental endpoint being measured.

Q3: How should I prepare and store my 8-MM-IBMX stock solution?

A3: 8-MM-IBMX is typically soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, dilute the DMSO stock into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have cytotoxic effects. It is generally advisable to keep the final DMSO concentration below 0.5%.

Q4: Can 8-MM-IBMX be used to study both cAMP and cGMP signaling?

A4: Yes, as PDE1 is a dual-substrate enzyme, its inhibition by 8-MM-IBMX can lead to the accumulation of both cAMP and cGMP. The relative increase in each cyclic nucleotide will depend on the relative expression and activity of adenylyl and guanylyl cyclases in your experimental system, as well as the basal activity of PDE1 towards each substrate.

Experimental Protocols

Protocol 1: Determining the IC50 of 8-MM-IBMX for PDE1

This protocol outlines a typical in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC50) of 8-MM-IBMX for purified PDE1.

Caption: Workflow for IC50 determination of 8-MM-IBMX.

Materials:

-

Purified recombinant PDE1 enzyme

-

8-MM-IBMX

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2, and 10 nM Calmodulin)

-

Cyclic nucleotide substrate (cAMP or cGMP)

-

A suitable PDE activity assay kit (e.g., fluorescence polarization, FRET, or luminescence-based)

-

96-well microplates

-

Multichannel pipettes

-

Plate reader

Procedure:

-

Prepare a serial dilution of 8-MM-IBMX: Start with a high concentration (e.g., 1 mM) and perform a 1:3 or 1:10 serial dilution in the assay buffer to create a range of concentrations (e.g., 1 mM to 1 nM).

-

Prepare the enzyme solution: Dilute the purified PDE1 enzyme in the assay buffer to a concentration that gives a robust signal in the absence of inhibitor.

-

Set up the assay plate:

-

Add 25 µL of assay buffer to each well.

-

Add 5 µL of the serially diluted 8-MM-IBMX solutions to the respective wells. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control.

-

Add 10 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add 10 µL of the cyclic nucleotide substrate to all wells to start the reaction. The final substrate concentration should be at or below the Km value for the enzyme to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the enzyme reaction.

-

Terminate the reaction: Stop the reaction according to the instructions of your chosen assay kit (e.g., by adding a stop solution).

-

Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis:

-

Subtract the background signal (from the "no enzyme" control) from all other readings.

-

Calculate the percentage of inhibition for each 8-MM-IBMX concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the 8-MM-IBMX concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Temperature gradients across the plate | - Use calibrated multichannel pipettes.- Ensure thorough mixing after each reagent addition.- Incubate the plate in a temperature-controlled environment and allow it to equilibrate before reading. |

| No or very low inhibition observed even at high 8-MM-IBMX concentrations | - Inactive 8-MM-IBMX- Low expression or activity of PDE1 in the experimental system- Incorrect assay conditions | - Verify the purity and activity of your 8-MM-IBMX stock.- Confirm the presence and activity of PDE1 in your cell lysate or purified enzyme preparation using a positive control inhibitor (e.g., IBMX).- Optimize assay conditions such as pH, temperature, and cofactor concentrations (Ca2+/Calmodulin). |

| Apparent off-target effects at concentrations intended for selective PDE1 inhibition | - Inhibition of other PDE isoforms with similar sensitivity- Non-specific interactions with other cellular components | - Consult the selectivity profile of 8-MM-IBMX (see table below) and consider using a lower concentration.- Use a structurally unrelated selective PDE1 inhibitor as a control to confirm that the observed effect is specific to PDE1 inhibition.- Perform counter-screening against other relevant PDE isoforms expressed in your cell type. |

| Poor solubility of 8-MM-IBMX in aqueous buffer | - Exceeding the solubility limit of the compound | - Ensure the final DMSO concentration is sufficient to keep the compound in solution.- Prepare fresh working solutions for each experiment.- If precipitation is observed, sonicate the solution briefly or prepare a new, lower concentration stock. |

| Inconsistent results between experiments | - Variation in cell passage number or confluency- Inconsistent incubation times- Degradation of reagents | - Use cells within a consistent passage number range and seed them at the same density.- Use a timer for all incubation steps to ensure consistency.- Aliquot and store reagents properly to maintain their stability. |

Data Presentation

Selectivity Profile of 8-MM-IBMX

The following table summarizes the reported IC50 values of 8-MM-IBMX against various human PDE isoforms, highlighting its selectivity for PDE1.

| PDE Isoform | 8-MM-IBMX IC50 (µM) | Reference |

| PDE1 | ~5 | [1] |

| PDE2 | >400 | [1] |

| PDE3 | >400 | [1] |

| PDE4 | 37 | [1] |

| PDE5 | 2 | [1] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

References

-

Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. bioRxiv. [Link]

-

Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells. National Institutes of Health. [Link]

-

Dose- and time-dependent activity of the non-selective PDE inhibitor IBMX. ResearchGate. [Link]

-

Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. PubMed. [Link]

-

PCR Troubleshooting. Bio-Rad. [Link]

-

Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. National Institutes of Health. [Link]

-

PDE1A Assay Kit. BPS Bioscience. [Link]

-

Dose-inhibition curve and its application to the analysis of ACh-receptor activity. PubMed. [Link]

-

Synergistic Inhibition of Vascular Smooth Muscle Cell Migration by Phosphodiesterase 3 and Phosphodiesterase 4 Inhibitors. AHA Journals. [Link]

-

Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery. Nature. [Link]

-

IBMX. BioCrick. [Link]

-

In vitro concentration-response curve and in vivo dose-response curves for inhibition of neuronal activity by baclofen. ResearchGate. [Link]

-

Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. National Institutes of Health. [Link]

-

A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]

-

The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. PubMed. [Link]

Sources

Technical Support Center: Strategies for Ensuring On-Target Specificity of MMP Inhibitors in Cellular Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Matrix Metalloproteinase (MMP) inhibitors in cellular experiments. Our goal is to equip you with the knowledge and protocols necessary to distinguish on-target effects from off-target artifacts, ensuring the scientific integrity of your results.

A quick note on terminology: While you may be working with a specific inhibitor designated "MMPX," this guide will address the broader class of Matrix Metalloproteinase (MMP) inhibitors. The principles and validation techniques discussed are widely applicable to any small molecule inhibitor targeting this enzyme family. Initial searches indicate "MMPX" is also a name for a PDE1 inhibitor[1]; however, the context of off-target effects is a significant and well-documented challenge within the MMP inhibitor field, which this guide will focus on.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise when using MMP inhibitors in a research setting.

Q1: What are the primary sources of off-target effects with MMP inhibitors?

Off-target effects from MMP inhibitors primarily stem from two sources: lack of selectivity within the MMP family and cross-reactivity with other metalloproteinases.

-

Low Intra-Family Selectivity: The MMP family has over 20 members with highly conserved catalytic domains, which are the binding sites for most inhibitors.[2] Many inhibitors, especially early-generation broad-spectrum ones, struggle to differentiate between various MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13).[3] This can lead to confounding results if the observed phenotype is caused by the inhibition of an unintended MMP.

-

Cross-Reactivity with Other Proteases: The zinc-binding motifs targeted by many MMP inhibitors are also present in other enzyme families, most notably the ADAM (A Disintegrin and Metalloproteinase) and ADAMTS (ADAM with Thrombospondin motifs) families.[4][5] For instance, hydroxamic acid-based inhibitors, a common class of MMP inhibitors, are known to chelate zinc ions non-specifically and can potently inhibit ADAMs.[4][6]

-

Musculoskeletal Syndrome (MSS): This is a well-documented side effect of broad-spectrum MMP inhibitors in clinical trials, characterized by joint pain and inflammation.[4][7] While the exact cause is complex, it is believed to result from the inhibition of a combination of MMPs and/or other related enzymes.[4]

Q2: How do I select an appropriate working concentration for my MMP inhibitor to enhance specificity?

Using the correct concentration is arguably the most critical factor in minimizing off-target effects. The goal is to inhibit your target MMP without affecting other proteins.

-

Start with the IC₅₀/Kᵢ Value: The half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) is the starting point. For cellular assays, a common practice is to begin with a concentration 5 to 10 times higher than the in vitro IC₅₀ to account for cell permeability and other factors. However, some researchers suggest using concentrations as high as 100 times the Kᵢ.[8]

-

Perform a Dose-Response Curve: The most rigorous approach is to perform a dose-response experiment. Test a wide range of concentrations (e.g., from 0.1x to 1000x the IC₅₀) to identify the lowest concentration that produces the desired biological effect.

-

Beware of High Concentrations: Be cautious with concentrations exceeding 10 µM. At such high levels, the likelihood of off-target activity increases significantly for most small molecule inhibitors.[9][10] If your inhibitor is only effective at these high concentrations, it may be acting non-specifically.

Q3: What are the essential experimental controls to include when using an MMP inhibitor?

Robust controls are non-negotiable for validating your findings. They provide the necessary context to attribute an observed effect to the inhibition of your specific target.

| Control Type | Purpose | Rationale & Best Practice |

| Vehicle Control | To account for any effects of the inhibitor's solvent. | Most inhibitors are dissolved in DMSO. Cells should be treated with the same final concentration of DMSO as the inhibitor-treated samples. Most cell lines can tolerate up to 0.5-1% DMSO.[8] |

| Inactive Analog Control | To demonstrate the effect is due to the specific chemical structure of the active inhibitor. | This is the gold standard. Use a structurally similar but biologically inactive version of your inhibitor. If the inactive analog does not produce the same phenotype, it strongly supports an on-target mechanism.[7][9][10] |

| Structurally Unrelated Inhibitor Control | To confirm the effect is due to inhibition of the target, not an artifact of a specific chemical scaffold. | Use a second, validated inhibitor against the same target but with a different chemical structure. Reproducing the phenotype with a different inhibitor strengthens the conclusion that the effect is on-target.[7] |

| Genetic Controls (siRNA/shRNA/CRISPR) | To phenocopy the effects of the inhibitor by genetically removing the target. | This is a crucial validation step. Depleting the target MMP using genetic tools should replicate the biological effects observed with the chemical inhibitor. A lack of concordance suggests the inhibitor's effects are off-target.[11] |

Q4: How can I experimentally confirm that my results are due to on-target MMP inhibition?

Beyond the essential controls, several validation assays can directly test for on-target activity and rule out off-target interference.

-

Rescue Experiments: If the inhibitor's phenotype is truly on-target, it should be reversible. This can be attempted by:

-

Overexpressing a resistant mutant of the target MMP that the inhibitor cannot bind to.

-

Adding back the downstream product of the MMP's enzymatic activity.[7]

-

-

Direct Activity Assays: Measure the activity of your target MMP and other related MMPs directly from cell lysates or conditioned media. Gelatin zymography is a common and effective method for assessing the activity of MMP-2 and MMP-9.[12] A selective inhibitor should reduce the activity of the target MMP with minimal effect on others.

-

Target Engagement Assays: These advanced assays confirm that the inhibitor is physically binding to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA) can measure changes in the thermal stability of the target protein upon inhibitor binding.

-

Signaling Pathway Analysis: Analyze the downstream signaling pathways known to be regulated by your target MMP. For example, if MMP-9 is known to activate a specific pathway, treatment with a selective MMP-9 inhibitor should lead to a measurable decrease in the activity of that pathway's components.[13][14]

Troubleshooting & Experimental Protocols

This section provides structured guides for common issues and essential validation experiments.

Troubleshooting Common Problems

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Cellular Toxicity | 1. Inhibitor concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. The inhibitor itself is inherently cytotoxic through on- or off-target effects. | 1. Perform a dose-response curve to find the EC₅₀ for toxicity and work well below that concentration.2. Ensure the final solvent concentration is non-toxic (typically <0.5% DMSO).3. Compare with a structurally distinct inhibitor for the same target. If both are toxic, the on-target effect may be cell death. |

| Inconsistent or No Effect | 1. Inhibitor is unstable in culture media.2. Inhibitor has poor cell permeability.3. Inhibitor concentration is too low.4. Incorrect inhibitor handling or storage. | 1. Some compounds degrade quickly in aqueous media.[15] Consider replenishing the media with fresh inhibitor more frequently.2. Confirm that the inhibitor is documented as cell-permeable.3. Increase concentration systematically in a dose-response experiment.4. Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[15] |

| Phenotype does not match genetic knockdown | 1. The inhibitor has significant off-target effects.2. The genetic knockdown is incomplete.3. The inhibitor affects non-catalytic functions of the MMP that knockdown does not. | 1. This is strong evidence of an off-target mechanism.[11] Use the controls listed in Q3 to investigate.2. Validate knockdown efficiency by qPCR and Western blot.3. Consider this possibility if the MMP has known scaffolding functions independent of its protease activity. |

Experimental Workflow & Protocols

Workflow for Validating MMP Inhibitor Specificity

The following diagram outlines a logical workflow for moving from initial experiments to robustly validated, on-target results.

Caption: Workflow for validating MMP inhibitor specificity.

Protocol 1: General Dose-Response Experiment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

-

Inhibitor Preparation: Prepare a 2x concentrated serial dilution of your MMP inhibitor in culture media. Also, prepare a 2x vehicle control. A typical range might span from 1 nM to 50 µM.

-

Treatment: Remove the existing media from the cells and add equal volumes of the 2x inhibitor dilutions or 2x vehicle control.

-

Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Assay: Perform your primary functional assay (e.g., cell migration, proliferation, invasion assay). In a parallel plate, perform a viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

-

Analysis: Plot the functional response and viability against the logarithm of the inhibitor concentration to determine the lowest effective, non-toxic concentration.

Protocol 2: Gelatin Zymography for MMP-2/MMP-9 Activity

-

Sample Preparation: Culture cells in serum-free media for 24-48 hours to allow for the accumulation of secreted MMPs. Collect the conditioned media. Concentrate the media if necessary.

-

Gel Preparation: Prepare a standard SDS-PAGE gel (e.g., 10%) but co-polymerize it with gelatin at a final concentration of 1 mg/mL. Do not boil the samples or use a reducing agent in the sample buffer.

-

Electrophoresis: Run the gel at 4°C to prevent MMP activity during separation.

-

Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel overnight at 37°C in a developing buffer containing CaCl₂ and ZnCl₂, which are necessary for MMP activity.

-

Staining & Destaining: Stain the gel with Coomassie Brilliant Blue. Clear bands will appear against a blue background where the gelatin has been degraded by MMPs. The molecular weight of the bands corresponds to pro- and active forms of MMP-2 and MMP-9.

-

Analysis: Quantify the clear bands using densitometry. Compare the band intensity from inhibitor-treated samples to controls. A selective inhibitor should reduce the activity of its target with minimal impact on other visible bands.[12]

Signaling Pathway Considerations

Understanding the signaling context is crucial. MMPs don't act in a vacuum; they cleave extracellular matrix components, growth factors, and cell surface receptors, initiating complex downstream cascades.

Caption: On-target vs. potential off-target signaling of an MMP inhibitor.

By diligently applying these principles, controls, and validation assays, you can significantly increase the confidence and reproducibility of your research involving MMP inhibitors.

References

- BenchChem. Navigating the Crossroads of MMP Inhibition: A Comparative Guide to Cross-Reactivity on VPLSLYSG Cleavage. BenchChem.

- Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC.

- Cabral-Pacheco, G. A., et al. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC.

- Lauer-Fields, J., et al. (2019). Matrix Metalloproteinase Triple-Helical Peptide Inhibitors: Potential Cross-Reactivity with Caspase-11. MDPI.

- Mayo Clinic. (2017). Development of high affinity and high specificity inhibitors of matrix metalloproteinase 14 through computational design and directed evolution. Mayo Clinic.

- Bahudhanapati, H., et al. (2005). Constraining specificity in the N-domain of tissue inhibitor of metalloproteinases-1. PMC.

- Roy, P. (2012). Matrix metalloproteinase inhibitors: specificity of binding and structure-activity relationships. ResearchGate.

- BenchChem. Comparative Analysis of a Selective MMP-13 Inhibitor: A Guide to Cross-Reactivity with Other Metalloproteinases. BenchChem.

- MedchemExpress.com. MMPX | PDE1 Inhibitor. MedchemExpress.com.

- BenchChem. Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. BenchChem.

- Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.

- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.

- Gendron, R., et al. (2000). Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine. PMC.

- Biomol Blog. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog.

- ResearchGate. (2015). Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? ResearchGate.

- Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv.

- BenchChem. Mmp-9-IN-7 off-target effects and how to mitigate them. BenchChem.

- Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide. Cayman Chemical.

- Fukuda, S., et al. (2020). Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PMC.

- Gialeli, C., et al. (2021). MMP9: A Tough Target for Targeted Therapy for Cancer. MDPI.

- Xu, F., et al. (2018). Downregulations of AKT/mTOR Signaling Pathway for Salmonella-Mediated Suppression of Matrix Metalloproteinases-9 Expression in Mouse Tumor Models. PMC.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. benchchem.com [benchchem.com]

- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.biomol.com [resources.biomol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MMP9: A Tough Target for Targeted Therapy for Cancer [mdpi.com]

- 14. Downregulations of AKT/mTOR Signaling Pathway for Salmonella-Mediated Suppression of Matrix Metalloproteinases-9 Expression in Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Enhancing the In Vivo Bioavailability of 8-Methoxymethyl IBMX

Welcome to the technical support center for 8-methoxymethyl-1-methyl-3-(2-methylpropyl)-1H-purine-2,6(3H,7H)-dione (8-MM-IBMX). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on overcoming the challenges associated with the in vivo use of this potent phosphodiesterase 1 (PDE1) inhibitor. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of its formulation and experimental application, ensuring the integrity and success of your research.

Understanding the Challenge: The Physicochemical Properties of 8-MM-IBMX

8-MM-IBMX is a valuable tool for studying the role of PDE1 in various physiological processes. However, its utility in in vivo research is often hampered by its physicochemical properties, primarily its poor aqueous solubility. This can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations and obtain reproducible results.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₄O₃ | [2] |

| Molecular Weight | 266.301 g/mol | [2] |

| Appearance | Crystalline solid | - |

| Aqueous Solubility | Insoluble | - |

| Organic Solvent Solubility | Slightly soluble in chloroform and methanol. Soluble in ethanol and DMSO at varying concentrations. | - |

The primary hurdle to overcome is the low aqueous solubility, which is a common issue for many xanthine derivatives. This guide will provide you with strategies to enhance the solubility and, consequently, the bioavailability of 8-MM-IBMX for your in vivo studies.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and issues that researchers encounter when working with 8-MM-IBMX in vivo.

Q1: I'm seeing high variability in my animal studies after oral administration of 8-MM-IBMX. What could be the cause?

High variability in response to an orally administered compound with low aqueous solubility is often due to inconsistent absorption from the gastrointestinal (GI) tract.[1] When a compound is poorly soluble, its dissolution in the GI fluids can be erratic, leading to unpredictable plasma concentrations between subjects.

Q2: Can I simply dissolve 8-MM-IBMX in DMSO for oral gavage?

While DMSO is a good solvent for 8-MM-IBMX, using high concentrations for in vivo studies is not recommended due to potential toxicity. Furthermore, when a DMSO stock solution is introduced into the aqueous environment of the GI tract, the compound can precipitate out, leading to poor absorption. A common approach for related compounds like IBMX is to use a vehicle such as 10% DMSO in saline for subcutaneous injection, but this may not be suitable for oral administration.[3]

Q3: What are the main strategies to improve the oral bioavailability of 8-MM-IBMX?

The two primary strategies we will focus on in this guide are:

-

Cyclodextrin Complexation: Encapsulating the hydrophobic 8-MM-IBMX molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.[4]

-

Lipid-Based Formulations: Dissolving 8-MM-IBMX in a lipid-based vehicle can improve its absorption by utilizing the body's natural lipid absorption pathways.[5][6]

Q4: How do I know if my formulation strategy is working?

The most direct way to assess the effectiveness of a formulation is to conduct a pilot pharmacokinetic (PK) study in your animal model.[7] This involves administering the different formulations and measuring the concentration of 8-MM-IBMX in the plasma at various time points. An improved formulation will result in a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC).

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common problems encountered during in vivo research with 8-MM-IBMX.

Issue 1: Inconsistent or No Observable Phenotypic Effect

If you are not observing the expected biological effect after administering 8-MM-IBMX, it is likely that the compound is not reaching its target in sufficient concentrations.

Troubleshooting Workflow

Caption: Troubleshooting workflow for lack of in vivo effect.

-

Verify Compound Integrity and Dose Calculation: Ensure the purity of your 8-MM-IBMX lot and double-check your dose calculations.

-

Assess Formulation and Route of Administration: As discussed, simple aqueous suspensions or high-concentration DMSO solutions are often inadequate for oral administration. Consider the formulation strategies outlined in this guide.

-

Conduct a Pilot PK Study: This is the most definitive way to determine if your formulation is delivering the compound systemically. A well-designed PK study will provide crucial data on absorption, distribution, metabolism, and excretion (ADME).[7]

-

Optimize Formulation: Based on the PK data, you may need to further refine your formulation. This could involve trying a different type of cyclodextrin or altering the composition of your lipid-based vehicle.

-